

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 protein labeling protocol using EDC chemistry

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG2-acid)-Cy5

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Application Notes & Protocols

Topic: **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** Protein Labeling using EDC Chemistry

Audience: Researchers, scientists, and drug development professionals.

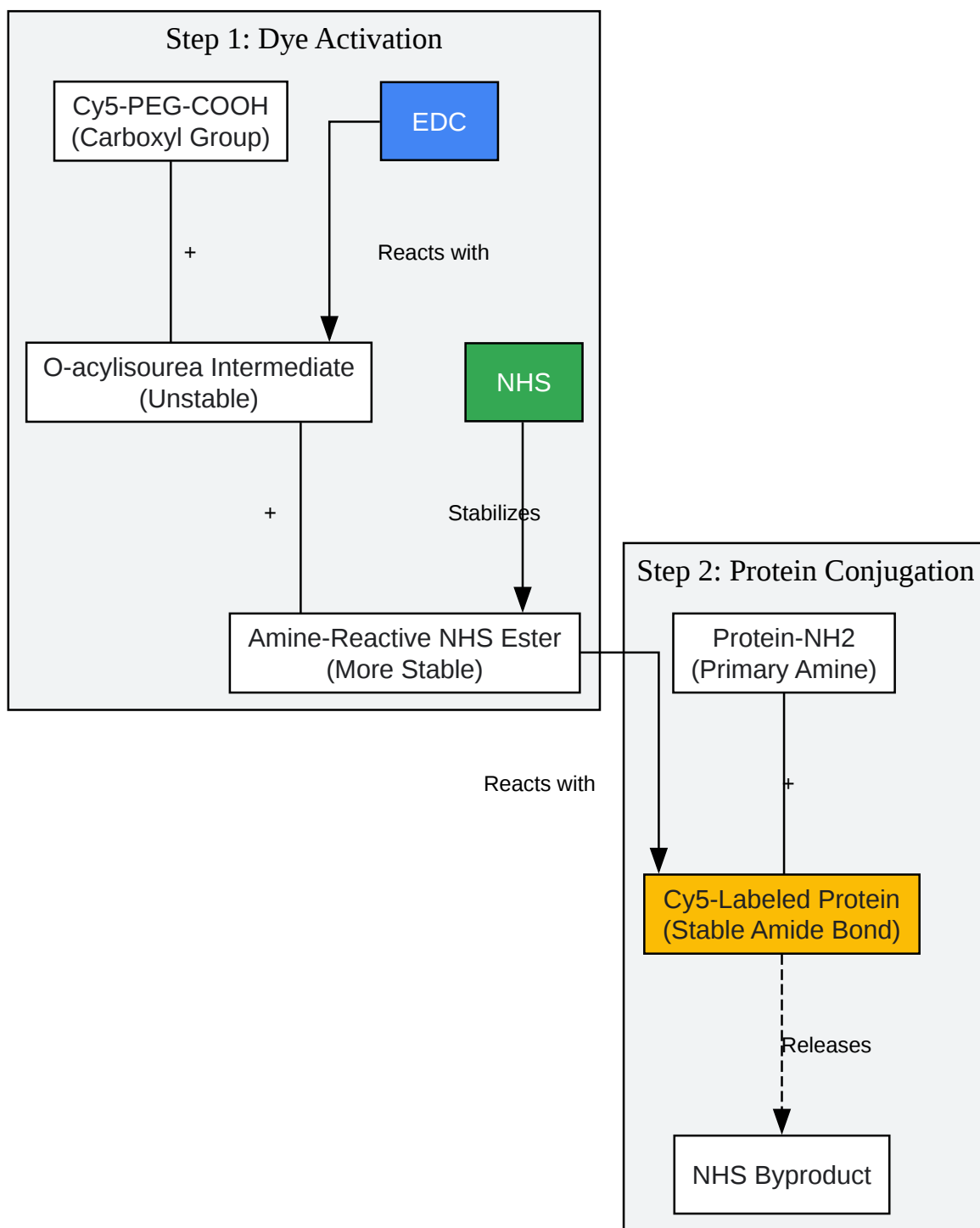
Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry. Cy5 is a bright, far-red fluorescent dye ideal for biological applications due to minimal autofluorescence from cells and tissues in this region of the spectrum[1][2]. The integrated polyethylene glycol (PEG) spacers on the dye enhance its hydrophilicity and biocompatibility[3][4].

The labeling strategy employs a two-step process involving EDC and N-hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that activates the terminal carboxylic acid group on the Cy5 dye, forming a highly reactive O-acylisourea intermediate[5][6][7]. This intermediate is susceptible to hydrolysis. To improve conjugation efficiency and create a more stable reactive molecule, NHS is added to convert the O-acylisourea intermediate into an amine-reactive NHS ester[5][8]. This activated dye then efficiently reacts with primary amines (the ϵ -amino group of lysine residues and the N-terminus) on the target protein to form a stable amide bond[9][10]. This two-step approach prevents the unwanted crosslinking of the target protein by quenching the EDC before the protein is introduced[5][8].

Chemical Reaction Pathway

The labeling process proceeds through the activation of the dye's carboxylic acid and subsequent reaction with a primary amine on the protein.



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Caption: EDC/NHS chemistry for protein labeling.

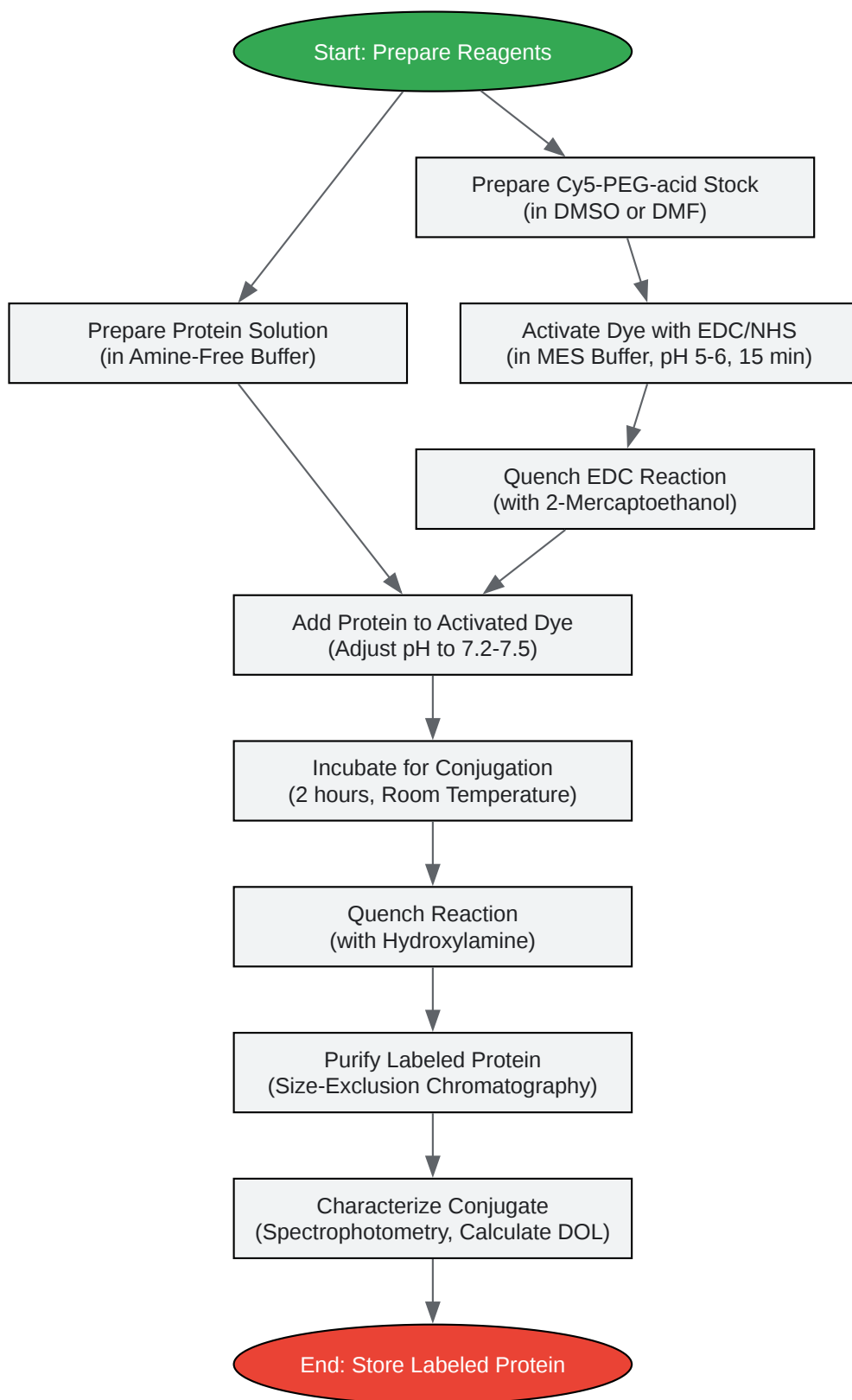
Materials and Reagents

Table 1: Required Materials

Reagent	Recommended Supplier (Example)	Notes
N-(m-PEG4)-N'-(PEG2-acid)-Cy5	DC Chemicals	Store at -20°C, protected from light and moisture.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Thermo Fisher Scientific	Store desiccated at 4°C. Equilibrate to room temperature before opening to prevent condensation[8].
NHS (N-hydroxysuccinimide) or Sulfo-NHS	Thermo Fisher Scientific	Store desiccated at 4°C. Sulfo-NHS is the water-soluble analog and is recommended[5].
Target Protein	N/A	Must be in an amine-free buffer (e.g., PBS or MES). Avoid Tris or glycine buffers[2].
Activation Buffer (0.1 M MES, pH 4.5-6.0)	Sigma-Aldrich	EDC/NHS activation is most efficient at a slightly acidic pH[8].
Conjugation Buffer (1X PBS, pH 7.2-8.0)	Gibco	Amine-reactive coupling is most efficient at a neutral to slightly basic pH[8][11].
Quenching Reagent (Hydroxylamine or 2-Mercaptoethanol)	Sigma-Aldrich	Used to quench the EDC reaction or hydrolyze unreacted NHS esters[5][8].
Desalting / Size-Exclusion Chromatography Column	Cytiva / Bio-Rad	For purifying the final conjugate (e.g., SpinOUT™ GT-600, Zeba™ Spin, or Sephadex G-25)[5][8].
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	To dissolve the Cy5 dye. Ensure it is anhydrous.

Experimental Workflow

The overall workflow consists of reagent preparation, dye activation, protein conjugation, reaction quenching, and final purification.



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Caption: Workflow for Cy5-PEG-acid protein labeling.

Detailed Protocol

This protocol is optimized for labeling ~1 mg of a typical IgG antibody. Molar ratios and concentrations may need to be optimized for other proteins.

Reagent Preparation

- **Protein Solution:** Prepare the protein solution at a concentration of 2-10 mg/mL[11]. The protein must be in an amine-free buffer like 0.1 M MES, pH 5-6 or PBS, pH 7.2. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an appropriate buffer via dialysis or a desalting column[2].
- **Cy5 Dye Stock Solution:** Prepare a 10 mg/mL stock solution of **N-(m-PEG4)-N'-(PEG2-acid)-Cy5** in anhydrous DMSO or DMF[11].
- **EDC/NHS Solution:** Shortly before use, prepare a fresh solution of EDC and NHS in Activation Buffer (0.1 M MES, pH 5-6). For a typical reaction, you might prepare a 10 mg/mL solution of each[8]. Note: EDC is hygroscopic; equilibrate the vial to room temperature before opening[8].

Table 2: Example Reaction Quantities for Labeling 1 mg of IgG (~150 kDa)

Component	Molecular Weight (Approx.)	Molar Ratio (Dye:Protein)	Final Concentration (Example)	Volume / Mass to Add
IgG Protein	150,000 g/mol	1	2 mg/mL in MES Buffer	500 μ L (1 mg)
N-(m-PEG4)-N'-(PEG2-acid)-Cy5	~1000 g/mol	10-20x	~1 mM	~10-20 μ L of 10 mg/mL stock
EDC	191.7 g/mol	~300x	~2 mM	~0.4 mg
NHS	115.1 g/mol	~750x	~5 mM	~0.6 mg
2-Mercaptoethanol	78.1 g/mol	N/A	20 mM	~1.4 μ L
Hydroxylamine	33.0 g/mol	N/A	10 mM	Add from 1M stock

Step-by-Step Labeling Procedure

- Dye Activation:
 - In a microcentrifuge tube, combine the desired amount of Cy5 dye stock solution with Activation Buffer (0.1 M MES, pH 5-6).
 - Add the freshly prepared EDC and NHS solutions to the dye. A typical starting point is ~2 mM EDC and ~5 mM NHS in the final activation volume[8].
 - Incubate the reaction for 15 minutes at room temperature, protected from light[5][8].
- Quench EDC:
 - Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC crosslinker. This step is critical to prevent polymerization of the protein upon its addition[8]. Incubate for 5 minutes.
 - (Optional but Recommended): To remove quenched EDC and excess reagents, the activated dye can be purified using a desalting column equilibrated in MES buffer before

adding the protein[8].

- Protein Conjugation:
 - Add the target protein solution to the activated, EDC-quenched dye mixture.
 - If the activation was performed in MES buffer (pH 5-6), adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer (e.g., PBS at a higher concentration and pH) to facilitate the reaction with primary amines[8].
 - Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light[8].
- Quench Conjugation Reaction:
 - Add hydroxylamine to a final concentration of 10 mM to hydrolyze any non-reacted NHS esters and stop the labeling reaction[8]. Incubate for 15 minutes.

Purification of the Labeled Protein

- Prepare a size-exclusion or desalting column according to the manufacturer's instructions (e.g., equilibrate with 1X PBS, pH 7.4).
- Apply the quenched reaction mixture to the column.
- Centrifuge the column (for spin columns) or collect fractions (for gravity-flow columns)[12].
- The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules and byproducts will be retained longer and elute later[2].
- Combine the fractions containing the purified protein conjugate.

Characterization of the Conjugate

Spectroscopic Analysis

To determine the protein concentration and the degree of labeling (DOL), measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and ~650 nm (for Cy5) using a spectrophotometer.

Table 3: Spectroscopic Properties of Cy5 Dye

Property	Value	Notes
Excitation Maximum (λ_{ex})	~650 nm[2]	The exact maximum can vary slightly depending on the conjugation state and solvent[1].
Emission Maximum (λ_{em})	~670 nm[2]	
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹ at ~650 nm	This value is for the free dye and is necessary for DOL calculation. Check the dye manufacturer's certificate of analysis for the exact value.
A280 Correction Factor (CF)	~0.05	Cy5 absorbs slightly at 280 nm. This factor corrects the protein's A280 reading. CF = (A280 of dye) / (A _{max} of dye).

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

- Calculate the concentration of the protein:
 - Protein Concentration (M) = $[A_{280} - (A_{max} * CF)] / \epsilon_{protein}$
 - Where:
 - A₂₈₀ is the absorbance of the conjugate at 280 nm.
 - A_{max} is the absorbance of the conjugate at ~650 nm.
 - CF is the correction factor for the dye at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{\max} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of the Cy5 dye at its absorption maximum.
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL is typically between 2 and 5 for antibodies, as overlabeling can lead to protein aggregation or fluorescence quenching[11][13].

Storage

Store the final purified protein-dye conjugate in a suitable buffer (e.g., PBS with 0.02% sodium azide and 50% glycerol) at -20°C, protected from light. Avoid repeated freeze-thaw cycles[11].

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